molecular formula C11H12INO B1450877 N-(cyclopropylmethyl)-4-iodobenzamide CAS No. 39887-31-5

N-(cyclopropylmethyl)-4-iodobenzamide

Cat. No. B1450877
CAS RN: 39887-31-5
M. Wt: 301.12 g/mol
InChI Key: WKGKELXHCISANA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, cyclopropylmethylamine) with 4-iodobenzoic acid or its derivative in a process known as amide coupling .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzamide core, the iodine substituent providing significant weight and potentially interesting reactivity, and the cyclopropylmethyl group which could impart conformational rigidity .


Chemical Reactions Analysis

The compound could potentially undergo various reactions. The iodine could be substituted in a nucleophilic aromatic substitution reaction. The amide could be hydrolyzed under acidic or basic conditions to yield the carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as the presence of the iodine and the cyclopropyl group could influence properties like density, melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Marquages par [14C] et [13C] de la N-(2-diéthylaminoéthyl)-4-iodobenzamide et de la N-(3-diméthylaminoprophyl)-4-iodobenzamide, traceurs du mélanome

  • N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide show promise as agents for detecting metastatic melanoma in nuclear medicine (Moreau et al., 1995).

Phase II scintigraphic clinical trial of malignant melanoma and metastases with iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide)

  • This Phase II clinical trial revealed the effectiveness of 123I-BZA as an imaging agent for primary melanomas and metastases, showing high diagnostic sensitivity, accuracy, and specificity (Michelot et al., 1993).

Radioactive Labeling for Imaging

Synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide

  • Development of a 99mTc analogue of N-(2-diethylaminoethyl)-4-iodobenzamide for malignant melanoma diagnosis by SPECT (Auzeloux et al., 1999).

Radiosynthesis of no-carrier-added N-(4-dipropyl aminobutyl)-4-[125I]-iodobenzamide

  • Research on the efficient labelling of this tracer with iodine-125 for metastatic melanoma imaging (Moreau et al., 1998).

Sigma Receptor Scintigraphy

Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer

Comparative Biodistribution Studies

Synthesis, characterization and comparative biodistribution study of a new series of p-iodine-125 benzamides

  • Comparative study of [125I]radioiodobenzamides to identify the compound with optimal pharmacokinetic properties for melanoma imaging (Moins et al., 2001).

Crystal Engineering and Chemistry

Crystal engineering with hydrogen bonds and halogen bonds

  • Study on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving iodobenzamides (Saha et al., 2005).

N-(2-diethylaminoethyl)-4-[123l]iodobenzamide as a tracer for the detection of malignant melanoma

  • Evaluation of N-(2-diethylaminoethyl)-4-[123I]iodobenzamide's behavior in malignant melanotic disease, showing its potential for detecting both primary tumors and metastases (Brandau et al., 1993).

Further Research and Development

Synthesis of Benzomacrolactam by 12- endo Selective Aryl Radical Cyclization of N -(4-Allyloxybutyl)-2-iodobenzamide

  • This study presents a novel method in the synthesis of benzomacrolactam, highlighting the versatility of iodobenzamide derivatives in organic synthesis (Faraco et al., 2003).

Safety And Hazards

The safety and hazards of the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical, research might focus on improving its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(cyclopropylmethyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKELXHCISANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287263
Record name N-(Cyclopropylmethyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-iodobenzamide

CAS RN

39887-31-5
Record name N-(Cyclopropylmethyl)-4-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39887-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclopropylmethyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Aston, P Bamborough, JB Buckton… - Journal of medicinal …, 2009 - ACS Publications
p38α MAP kinase is a key anti-inflammatory target for rheumatoid arthritis, influencing biosynthesis of pro-inflammatory cytokines TNFα and IL-1β at a translational and transcriptional …
Number of citations: 52 pubs.acs.org

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